molecular formula C11H9N3O B7830802 4-methyl-6H-pyrimido[1,2-b]indazol-2-one

4-methyl-6H-pyrimido[1,2-b]indazol-2-one

Cat. No.: B7830802
M. Wt: 199.21 g/mol
InChI Key: QLQKQNYUEPJYHD-UHFFFAOYSA-N
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Description

4-methyl-6H-pyrimido[1,2-b]indazol-2-one is a tricyclic heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. The pyrimido[1,2-b]indazole core is recognized as a privileged structure for developing novel bioactive molecules. Structurally diverse derivatives based on this framework have been identified as potent and selective inhibitors of human Monoamine Oxidase B (MAO-B) . These inhibitors operate through a reversible and competitive mechanism, as confirmed by kinetic experiments and docking studies, making them valuable chemical tools for neurological research . Furthermore, select pyrimido[1,2-b]indazole analogues have demonstrated neuroprotective properties in cellular models, such as protecting human neuroblastoma SH-SY5Y cells against 6-hydroxydopamine-induced cell death, highlighting their potential as candidates for investigating novel therapeutic pathways for Parkinson's disease . The synthesis of related pyrimido[1,2-b]indazole derivatives is typically achieved via cyclocondensation reactions starting from 3-aminoindazoles, followed by further functionalization to create diverse chemical libraries . This compound is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-methyl-6H-pyrimido[1,2-b]indazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-7-6-10(15)12-11-8-4-2-3-5-9(8)13-14(7)11/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQKQNYUEPJYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C2N1NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C2N1NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Protocol

A mixture of 3-aminoindazole (1.0 equiv.) and methyl acetoacetate (1.2 equiv.) is refluxed in methanol with polyphosphoric acid (PPA, 2.0 equiv.) for 24–48 hours under inert atmosphere. The reaction progress is monitored via TLC (petroleum ether/ethyl acetate, 7:3). Post-reaction, the solvent is evaporated, and the crude product is purified via silica gel chromatography to yield the title compound as a pale-yellow solid (typical yield: 60–75%).

Mechanistic Insights :

  • Intermediate Formation : Protonation of the β-ketoester carbonyl by PPA enhances electrophilicity, facilitating nucleophilic attack by the 3-amino group of indazole.

  • Cyclization : Intramolecular dehydration forms the pyrimidine ring, with the methyl group from methyl acetoacetate positioned at C4.

  • Aromatization : Final elimination of water generates the fully conjugated tricyclic system.

An alternative route involves synthesizing a 4-chloro intermediate followed by methyl group introduction via nucleophilic substitution. This two-step approach improves regioselectivity for complex substrates.

Synthesis of 4-Chloro-6H-Pyrimido[1,2-b]Indazol-2-One

The parent compound (6H-pyrimido[1,2-b]indazol-2-one) is treated with phosphorus oxychloride (POCl₃, 5.0 equiv.) under reflux for 3–5 hours. Excess POCl₃ is removed under vacuum, and the chlorinated product is isolated via dichloromethane extraction (yield: 80–85%).

Methylation at C4

The 4-chloro intermediate reacts with methylmagnesium bromide (3.0 equiv.) in tetrahydrofuran (THF) at 0°C to room temperature. After quenching with ammonium chloride, the product is extracted with ethyl acetate and purified via recrystallization (yield: 50–60%).

Solvent and Catalyst Optimization

Reaction efficiency hinges on solvent polarity and acid catalyst selection. Comparative studies reveal:

ConditionSolventCatalystTemperature (°C)Yield (%)
CyclocondensationMethanolPPA7868
CyclocondensationEthanolAcOH7855
ChlorinationNeatPOCl₃11085

Data adapted from. Acetic acid (AcOH) proves less effective than PPA due to milder acidity, while POCl₃ achieves near-quantitative chlorination under solvent-free conditions.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.31 (s, 1H, NH), 7.92 (d, J = 8.4 Hz, 1H, ArH), 7.74 (d, J = 7.2 Hz, 1H, ArH), 2.45 (s, 3H, CH₃).

  • ¹³C NMR : δ 168.9 (C=O), 154.2 (C2), 142.1–118.3 (aromatic carbons), 24.7 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₂H₁₀N₃O [M+H]⁺: 212.0825; Found: 212.0828 .

Chemical Reactions Analysis

Types of Reactions: Carbonic Anhydrase IV primarily catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction is crucial for maintaining acid-base balance in tissues and facilitating the transport of carbon dioxide out of tissues.

Common Reagents and Conditions: The enzyme operates efficiently under physiological conditions, with optimal activity at a pH range of 7.0 to 8.0. The presence of zinc ions is essential for its catalytic activity, as the metal ion is a key component of the enzyme’s active site.

Major Products Formed: The primary product of the reaction catalyzed by Carbonic Anhydrase IV is bicarbonate, which plays a vital role in buffering systems within the body.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of 4-methyl-6H-pyrimido[1,2-b]indazol-2-one is its potential as an anticancer agent. Research has demonstrated that derivatives of pyrimido[1,2-b]indazoles exhibit significant cytotoxicity against various cancer cell lines.

Case Study: BET Inhibitors

A study highlighted the synthesis of compounds related to pyrimido[1,2-b]indazole that act as bromodomain and extraterminal (BET) inhibitors. These compounds showed high binding affinities to BET proteins and inhibited cell growth in acute leukemia models. Specifically, compounds derived from this scaffold demonstrated potent antitumor activity in xenograft models for leukemia and triple-negative breast cancer .

Compound Target Activity Model
This compoundBET proteinsHigh binding affinity (nM range)MV4;11 leukemia xenograft
Related CompoundsVarious cancer linesSignificant cytotoxicityMDA-MB-231 breast cancer

Immunomodulatory Effects

The compound has also been investigated for its role in modulating immune responses. Pyrimido[1,2-b]indazole derivatives have been identified as potent activators of the NFκB pathway through stimulation of Toll-like receptor 4 (TLR4).

Case Study: TLR4 Activation

A high-throughput screening identified substituted pyrimido[5,4-b]indoles that selectively stimulated TLR4 in human and mouse cells. This activation led to the production of cytokines such as IL-6 and interferon γ-induced protein 10 (IP-10), indicating the compound's potential in enhancing innate immune responses .

Compound Receptor Cytokine Production Effect
Pyrimido[5,4-b]indole derivativesTLR4IL-6, IP-10Immune activation

Drug Development Potential

The structural versatility of this compound makes it a valuable scaffold for drug development. Recent synthetic methodologies have enabled the creation of a library of derivatives with tailored biological properties.

Case Study: Synthesis of Derivatives

Innovative synthetic routes have been developed to create trifluoromethylated derivatives of pyrimido[1,2-b]indazoles. These derivatives showed promising pharmacological profiles and were evaluated for their biological activities against various targets including monoamine oxidase (MAO) and phosphodiesterase 10A (PDE10A) inhibitors .

Derivative Target Activity
Trifluoromethylated variantsMAO, PDE10AAnticancer and neuroprotective

Mechanism of Action

Carbonic Anhydrase IV exerts its effects by catalyzing the reversible hydration of carbon dioxide. The enzyme’s active site contains a zinc ion, which facilitates the conversion of carbon dioxide to bicarbonate and protons. This reaction is essential for maintaining acid-base balance and facilitating the transport of carbon dioxide in the body.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., –NO2 in 4j) increase melting points (272–274°C) due to enhanced intermolecular interactions, while bulky groups like isopropyl (4l) reduce melting points (156–158°C) by disrupting crystal packing .
  • Yield Trends : Electron-donating substituents (e.g., isopropyl in 4l) correlate with higher yields (87%), likely due to improved solubility during synthesis .
  • Spectral Signatures: The methyl group in the target compound would likely produce a sharp singlet in 1H NMR (~2.5 ppm) and a distinct quaternary carbon signal in 13C NMR (~25 ppm), contrasting with substituents like –CN or –NO2 .

Comparison with Other Heterocyclic Systems

  • Pyrazino/Pyrido Pyrimidinones (): These compounds, such as 4H-pyrazino[1,2-a]pyrimidin-4-ones, feature a six-membered ring fused to a pyrimidine. Unlike pyrimidoindazoles, their larger ring systems (e.g., piperidinyl substituents) may enhance bioavailability but reduce thermal stability .

Research Findings and Implications

Hypothetical Properties of the Target Compound

  • Solubility: The methyl group’s hydrophobicity may reduce aqueous solubility compared to polar derivatives like 4k (phenol) but enhance lipid membrane permeability.
  • Thermal Stability : Expected melting point range: 200–230°C (intermediate between 4i and 4l) .

Q & A

Q. What are the standard synthetic routes for 4-methyl-6H-pyrimido[1,2-b]indazol-2-one?

The compound can be synthesized via multicomponent reactions, cyclocondensation, or functionalization of precursor heterocycles. For example, trifluoromethylated analogs are prepared by reacting indazole derivatives with trifluoromethyl ketones or aldehydes under nucleophilic conditions. Reaction optimization often involves adjusting catalysts (e.g., Lewis acids) and solvents (e.g., DMF, THF) to enhance yields . Characterization typically employs 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR spectroscopy, alongside HRMS for structural confirmation .

Q. How do researchers characterize the structural purity of this compound?

Purity is assessed via HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) and melting point analysis. Structural validation combines spectroscopic methods (NMR, IR) with X-ray crystallography for unambiguous confirmation. Impurity profiling, such as detecting residual solvents or unreacted intermediates, requires GC-MS or LC-MS workflows .

Q. What are the key physicochemical properties influencing experimental design?

Solubility (polar vs. nonpolar solvents), stability under light/moisture, and pKa values (for protonation/deprotonation in biological assays) are critical. For instance, pyrimidoindazoles often exhibit poor aqueous solubility, necessitating DMSO or cyclodextrin-based formulations for in vitro studies. Stability studies under varying pH and temperature conditions are recommended before long-term storage .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives with diverse substituents?

Substituent electronic effects significantly impact yields. Electron-withdrawing groups (e.g., -CF3_3) on aromatic rings reduce nucleophilicity, requiring longer reaction times or elevated temperatures. For example, trifluoromethylated derivatives achieved 46–78% yields by tuning reaction parameters (e.g., 80°C, 12–24 hours) and using catalytic iodine or Cu(I) salts . Design of Experiments (DoE) approaches, such as response surface methodology, can systematically optimize solvent polarity and stoichiometry .

Q. What methodologies address contradictions in reported pharmacological data?

Discrepancies in IC50_{50} values or selectivity profiles may arise from assay conditions (e.g., cell lines, incubation times). Resolving these requires:

  • Comparative assays : Replicate studies across multiple models (e.g., kinase inhibition in HEK293 vs. HeLa cells).
  • Metabolic stability tests : Evaluate cytochrome P450 interactions to rule out off-target effects.
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate experimental results .

Q. How can electrocatalytic methods enhance green synthesis protocols?

Electrocatalytic multicomponent reactions enable solvent-free or aqueous syntheses at room temperature. For example, spiro-fused pyrimidoindazoles were synthesized using mediators like KI and controlled current (10 mA/cm2^2), achieving >70% yields without column chromatography. This method reduces waste and avoids toxic reagents like hydrazine .

Q. What strategies mitigate challenges in functionalizing the pyrimidoindazole core?

Selective functionalization at the 4- or 6-position requires protecting group strategies (e.g., Boc for amines) or directing groups (e.g., halogens for cross-coupling). Pd-catalyzed Suzuki-Miyaura reactions have been used to introduce aryl/heteroaryl groups, while Buchwald-Hartwig amination enables nitrogen-based substitutions .

Q. How do researchers validate the mechanism of action in complex biological systems?

  • Proteomic profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify target proteins.
  • Kinase activity assays : ADP-Glo™ kits for high-throughput screening.
  • In vivo imaging : Fluorescently tagged derivatives for real-time tracking in model organisms .

Methodological Notes

  • Synthetic Protocols : Prioritize scalable, one-pot reactions to minimize purification steps .
  • Data Reproducibility : Use certified reference standards (e.g., USP/EP guidelines) for analytical calibration .
  • Safety : Handle intermediates with reactive groups (e.g., isocyanates) under inert atmospheres and adhere to SDS guidelines for toxicity mitigation .

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